2-(morpholin-4-yl)-N-(2,4,6-tribromophenyl)acetamide
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Overview
Description
2-(morpholin-4-yl)-N-(2,4,6-tribromophenyl)acetamide is a chemical compound known for its unique structure and properties It consists of a morpholine ring attached to an acetamide group, which is further substituted with a 2,4,6-tribromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(morpholin-4-yl)-N-(2,4,6-tribromophenyl)acetamide typically involves the reaction of 2,4,6-tribromoaniline with chloroacetyl chloride to form an intermediate, which is then reacted with morpholine to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(morpholin-4-yl)-N-(2,4,6-tribromophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of dehalogenated or reduced derivatives.
Substitution: The bromine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.
Scientific Research Applications
2-(morpholin-4-yl)-N-(2,4,6-tribromophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(morpholin-4-yl)-N-(2,4,6-tribromophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(morpholin-4-yl)-2-[(2,4,6-tribromophenyl)amino]propan-1-one
- 1-(morpholin-4-yl)-2-[(2,4,6-tribromophenyl)amino]ethan-1-one
Uniqueness
2-(morpholin-4-yl)-N-(2,4,6-tribromophenyl)acetamide is unique due to its specific substitution pattern and the presence of the morpholine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H13Br3N2O2 |
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Molecular Weight |
456.96 g/mol |
IUPAC Name |
2-morpholin-4-yl-N-(2,4,6-tribromophenyl)acetamide |
InChI |
InChI=1S/C12H13Br3N2O2/c13-8-5-9(14)12(10(15)6-8)16-11(18)7-17-1-3-19-4-2-17/h5-6H,1-4,7H2,(H,16,18) |
InChI Key |
QONXBXHDMOCSMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C=C(C=C2Br)Br)Br |
Origin of Product |
United States |
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